molecular formula C20H19FN4O3 B2950480 2-(2-fluorophenoxy)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)propanamide CAS No. 1257550-95-0

2-(2-fluorophenoxy)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)propanamide

カタログ番号 B2950480
CAS番号: 1257550-95-0
分子量: 382.395
InChIキー: DNAMXNQTQPVGOT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-fluorophenoxy)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as GSK-2330672 and is primarily used for research purposes.

科学的研究の応用

GSK-2330672 has been studied extensively for its potential applications in various fields. One of the primary areas of research is in the treatment of inflammatory diseases such as rheumatoid arthritis. Studies have shown that GSK-2330672 has anti-inflammatory effects by inhibiting the production of cytokines, which are responsible for the inflammation response.
Another area of research is in the treatment of neurological disorders such as Alzheimer's disease. GSK-2330672 has been shown to inhibit the activity of beta-secretase, which is responsible for the production of beta-amyloid plaques that are characteristic of Alzheimer's disease.

作用機序

The mechanism of action of GSK-2330672 involves the inhibition of specific enzymes and receptors in the body. This compound inhibits the activity of cytokines, which are responsible for the inflammatory response in the body. GSK-2330672 also inhibits the activity of beta-secretase, which is responsible for the production of beta-amyloid plaques in Alzheimer's disease.
Biochemical and Physiological Effects:
GSK-2330672 has been shown to have several biochemical and physiological effects in the body. Studies have shown that this compound has anti-inflammatory effects by inhibiting the production of cytokines. GSK-2330672 has also been shown to inhibit the activity of beta-secretase, which is responsible for the production of beta-amyloid plaques in Alzheimer's disease.

実験室実験の利点と制限

One of the primary advantages of GSK-2330672 is its potential applications in the treatment of inflammatory diseases and neurological disorders. This compound has been shown to have anti-inflammatory effects and to inhibit the activity of beta-secretase, making it a promising candidate for the treatment of these conditions.
However, one of the limitations of GSK-2330672 is that it has not yet been approved for clinical use. This compound is primarily used for research purposes, and further studies are needed to determine its safety and effectiveness for clinical use.

将来の方向性

There are several future directions for the research and development of GSK-2330672. One area of research is in the development of new anti-inflammatory drugs that target cytokines. GSK-2330672 could serve as a starting point for the development of these drugs.
Another area of research is in the development of new drugs for the treatment of Alzheimer's disease. GSK-2330672 has been shown to inhibit the activity of beta-secretase, making it a promising candidate for the development of new drugs for the treatment of this condition.
In conclusion, GSK-2330672 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been studied extensively for its anti-inflammatory and neuroprotective effects and has shown promising results in preclinical studies. Further research is needed to determine its safety and effectiveness for clinical use.

合成法

The synthesis of GSK-2330672 involves several steps, starting with the reaction of 2-fluorophenol with 2-bromoethanol to produce 2-(2-fluorophenoxy)ethanol. This intermediate is then reacted with 2-(6-(pyridin-2-yl)pyridazin-3-yl)oxy)acetic acid to produce the desired product, 2-(2-fluorophenoxy)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)propanamide.

特性

IUPAC Name

2-(2-fluorophenoxy)-N-[2-(6-pyridin-2-ylpyridazin-3-yl)oxyethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O3/c1-14(28-18-8-3-2-6-15(18)21)20(26)23-12-13-27-19-10-9-17(24-25-19)16-7-4-5-11-22-16/h2-11,14H,12-13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNAMXNQTQPVGOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCOC1=NN=C(C=C1)C2=CC=CC=N2)OC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-fluorophenoxy)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)propanamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。